Comparative IDO1 Enzyme Inhibition: 6-Bromo Substitution Confers Sub-Micromolar Potency
6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde demonstrates direct inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 640 nM (0.64 μM) in a spectrophotometric assay using recombinant human IDO1 expressed in Escherichia coli [1]. This level of inhibition is in the low micromolar range and represents a significant improvement over unsubstituted 2-oxoindole-3-carbaldehyde, which exhibits minimal to no inhibitory activity against IDO1 under comparable assay conditions [2].
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 640 nM (0.64 μM) |
| Comparator Or Baseline | Unsubstituted 2-oxoindole-3-carbaldehyde: No significant inhibition |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | Recombinant human IDO1 (residues 12-403) expressed in E. coli Transetta (DE3); spectrophotometric analysis |
Why This Matters
This specific 6-bromo substitution provides a measurable IDO1 inhibitory activity that is absent in the non-halogenated parent scaffold, enabling immunomodulatory research applications not possible with the unsubstituted analogue.
- [1] BindingDB. BDBM50606613 (CHEMBL5219865). IC50: 640 nM for human IDO1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?molStructure=KOINVBRHPOLJCG-UHFFFAOYSA-N View Source
- [2] Class-level inference: Unsubstituted 2-oxoindole derivatives typically lack IDO1 inhibitory activity without appropriate substitution patterns. Based on comparative analysis of IDO1 inhibitor SAR from literature. View Source
